![molecular formula C12H16N6 B11787951 5-Cyclopropyl-7-(piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11787951.png)
5-Cyclopropyl-7-(piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclopropyl-7-(piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-7-(piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the reaction of cyclopropylamine with a suitable triazolopyrimidine precursor. One efficient method involves the use of microwave irradiation to facilitate the reaction, which can significantly reduce reaction times and improve yields . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to enhance the reaction efficiency .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The use of continuous flow reactors can also be explored to optimize the production process, ensuring consistent quality and higher throughput .
Analyse Chemischer Reaktionen
Types of Reactions
5-Cyclopropyl-7-(piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine or alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
5-Cyclopropyl-7-(piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 5-Cyclopropyl-7-(piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. This compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the enzymatic reaction . The molecular pathways involved may include signal transduction pathways that regulate cell growth and proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[3,4-d]pyrimidine:
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its inhibitory activity against cyclin-dependent kinases (CDKs) and potential as an anticancer agent.
Uniqueness
5-Cyclopropyl-7-(piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl and piperazinyl groups enhances its binding affinity to molecular targets and improves its pharmacokinetic properties .
Eigenschaften
Molekularformel |
C12H16N6 |
|---|---|
Molekulargewicht |
244.30 g/mol |
IUPAC-Name |
5-cyclopropyl-7-piperazin-1-yl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C12H16N6/c1-2-9(1)10-7-11(17-5-3-13-4-6-17)18-12(16-10)14-8-15-18/h7-9,13H,1-6H2 |
InChI-Schlüssel |
SGLPKURJRSPYPC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=NC3=NC=NN3C(=C2)N4CCNCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


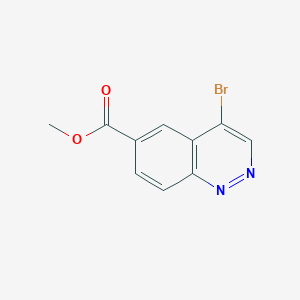

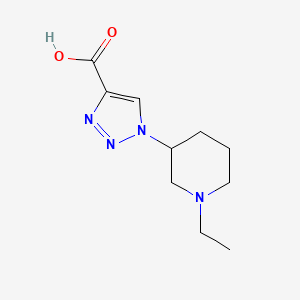

![Hexahydro-1H-pyrrolo[3,4-b]pyridin-5(6H)-one](/img/structure/B11787893.png)
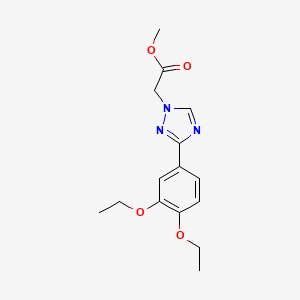
![5-Iodo-2-phenyl-2H-benzo[d][1,2,3]triazole](/img/structure/B11787900.png)
![3-Amino-2-(3-fluorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one](/img/structure/B11787906.png)
![Propyl 2-(p-tolyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11787915.png)
![7-Bromo-2-(trifluoromethyl)-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B11787919.png)
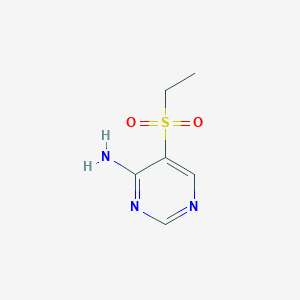
![3-([1,1'-Biphenyl]-4-yl)-4-(methylsulfonyl)-1H-pyrazole](/img/structure/B11787922.png)
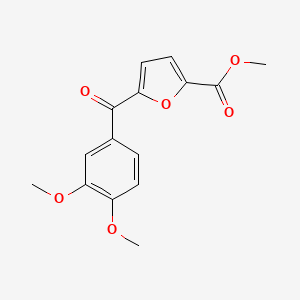
![N-(2-Amino-4-methylbenzo[d]thiazol-6-yl)-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B11787940.png)
